NAPMA acts by inhibiting the differentiation of osteoclasts, which are cells responsible for bone resorption. [] This inhibition occurs through the suppression of the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway. NAPMA downregulates the expression of crucial osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. [] This downregulation ultimately leads to decreased bone resorption and actin ring formation.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: